![molecular formula C24H27N3O5 B3003083 1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione CAS No. 2034603-99-9](/img/structure/B3003083.png)
1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione
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Description
The compound "1-(1-(2-(3,4-Dimethoxyphenyl)acetyl)piperidin-4-yl)-3-phenylimidazolidine-2,4-dione" is a complex organic molecule that appears to be related to a family of compounds with potential pharmaceutical applications. The structure of this compound suggests it contains a piperidine and imidazolidine-dione moiety, which are often seen in medicinal chemistry due to their biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported using water-mediated and catalyst-free methods, which are advantageous due to their simplicity, high yields, and environmentally friendly profiles . For example, a series of functionalized pyrimidine-diones were synthesized using a one-pot multicomponent reaction . Similarly, piperazine derivatives have been synthesized through a four-component cyclocondensation, indicating that complex molecules like the one could potentially be synthesized using multi-component reactions .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using spectroscopic and computational methods. For instance, the structure-activity relationship of a hydantoin drug impurity was investigated using ab-initio computational modeling and spectrophotometric techniques . These studies can provide insights into the geometry and electronic structure of the compound , which is crucial for understanding its potential biological activity.
Chemical Reactions Analysis
The chemical reactivity of similar compounds has been explored in the context of their synthesis and potential biological applications. For example, the synthesis of a piperidin-4-one derivative involved a modified Mannich condensation, which could be relevant for the synthesis of the compound . Additionally, the synthesis and structural exploration of imidazolidine-diones have been reported, which could inform the chemical reactions that the compound might undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques. For instance, NMR studies have been conducted to determine the conformation and substituent effects in piperidin-4-one derivatives . The crystal structure of a dimethyl piperidin-dione was determined, which could provide insights into the solid-state properties of the compound . Furthermore, the thermal stability and spectral properties of an imidazolidine-dione were analyzed, which could be compared to the compound of interest .
Mechanism of Action
properties
IUPAC Name |
1-[1-[2-(3,4-dimethoxyphenyl)acetyl]piperidin-4-yl]-3-phenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O5/c1-31-20-9-8-17(14-21(20)32-2)15-22(28)25-12-10-18(11-13-25)26-16-23(29)27(24(26)30)19-6-4-3-5-7-19/h3-9,14,18H,10-13,15-16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZDRWYNLLBDEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)N2CCC(CC2)N3CC(=O)N(C3=O)C4=CC=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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